molecular formula C17H16N2O3S B12184622 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide

Cat. No.: B12184622
M. Wt: 328.4 g/mol
InChI Key: LCZNAJUFNQWFJH-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline moiety, which is known for its biological activity, and a benzenesulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with quinoline-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Hydroxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide.

    Reduction: 2-Methoxy-5-methyl-N-(tetrahydroquinolin-3-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylbenzenesulfonamide: Lacks the quinoline moiety, making it less biologically active.

    N-(Quinolin-3-yl)benzenesulfonamide: Lacks the methoxy and methyl groups, which may affect its solubility and reactivity.

    2-Hydroxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical properties.

Uniqueness

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide is unique due to the combination of the quinoline and benzenesulfonamide moieties, which confer both biological activity and chemical versatility. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-5-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-12-7-8-16(22-2)17(9-12)23(20,21)19-14-10-13-5-3-4-6-15(13)18-11-14/h3-11,19H,1-2H3

InChI Key

LCZNAJUFNQWFJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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